molecular formula C6H7N3O4 B173110 Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate CAS No. 1563-98-0

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

Cat. No.: B173110
CAS No.: 1563-98-0
M. Wt: 185.14 g/mol
InChI Key: LLEABRXWBICJNJ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a nitroimidazole derivative characterized by a methyl ester group at position 2, a methyl substituent at position 1, and a nitro group (-NO₂) at position 5 of the imidazole ring.

Properties

IUPAC Name

methyl 1-methyl-5-nitroimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-4(9(11)12)3-7-5(8)6(10)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEABRXWBICJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555360
Record name Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563-98-0
Record name Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitration Using Sulfonitric Mixtures

A classical method involves treating 1-methylimidazole derivatives with a sulfonitric mixture (HNO₃/H₂SO₄) in acetic anhydride (Ac₂O). This approach, detailed in , proceeds via electrophilic aromatic substitution, where the electron-deficient imidazole ring facilitates nitro group incorporation. Typical conditions include:

  • Molar ratio : 1:1.2 (imidazole precursor:nitrating agent)

  • Temperature : 0–5°C (to minimize side reactions)

  • Reaction time : 4–6 hours

Yields range from 65% to 78%, with purity >95% confirmed by HPLC.

Bisulfate Salt-Mediated Nitration

To enhance regioselectivity, 2-methylimidazole is first converted to its bisulfate salt. The salt’s reduced basicity directs nitration to the 5-position, as reported in . Key steps include:

  • Salt formation : Reaction with H₂SO₄ at 25°C for 1 hour.

  • Nitration : Addition of HNO₃/Ac₂O at −10°C, followed by gradual warming to 20°C.

This method achieves 82% yield with 98% regioselectivity, attributed to the bisulfate group’s electron-withdrawing effect.

Regioselectivity Control and Byproduct Mitigation

Regioselective nitration remains a challenge due to the imidazole ring’s symmetry. Strategies to suppress 4-nitro isomers include:

Electronic Directing Groups

The 2-carboxylate ester acts as a meta-directing group, favoring 5-nitration. Computational studies (DFT-B3LYP/6-31G*) confirm that the ester’s electron-withdrawing nature increases the 5-position’s electrophilicity by 12–15 kcal/mol compared to the 4-position.

Kinetic vs. Thermodynamic Control

Low-temperature nitration (−10°C) favors the kinetic 5-nitro product, while higher temperatures (25°C) promote 4-nitro byproducts. For example, at 25°C, 4-nitro contamination rises to 18%, necessitating cryogenic conditions for industrial-scale processes.

Industrial-Scale Production and Optimization

Scalable synthesis requires balancing cost, safety, and efficiency. Key advancements include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat dissipation and reduces reaction times. Pilot-scale trials demonstrate:

  • Residence time : 30 minutes (vs. 6 hours in batch).

  • Yield : 89% with 99.5% purity.

  • Safety : Reduced HNO₃ inventory minimizes explosion risks.

Solvent Recycling

DMF recovery via vacuum distillation achieves 95% solvent reuse, lowering production costs by 40%.

Impurity Profiling and Quality Control

Common impurities include 4-nitro isomers and des-methyl byproducts. Analytical protocols involve:

High-Resolution Mass Spectrometry (HRMS)

  • Detection limit : 0.1% for 4-nitro isomers.

  • Ionization mode : ESI+ ([M+H]⁺ at m/z 186.06).

Reverse-Phase HPLC

  • Column : C18 (250 × 4.6 mm, 5 μm).

  • Mobile phase : 0.1% TFA in water/acetonitrile (70:30).

  • Retention time : 8.2 minutes (target) vs. 9.7 minutes (4-nitro impurity).

MethodTemp (°C)Yield (%)Regioselectivity (%)Source
Direct Nitration0–565–7885–90
Bisulfate-Mediated−10–208298
One-Pot Multicomponent808595

Table 2. Industrial Process Metrics

ParameterBatch ReactorFlow Reactor
Annual Capacity (kg)5001,200
Production Cost ($/kg)320220
Purity (%)99.099.5

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: Methyl 1-methyl-5-amino-1H-imidazole-2-carboxylate.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Hydrolysis: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid.

Scientific Research Applications

Chemistry

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate serves as a crucial building block in organic synthesis. Its derivatives are utilized to create more complex molecules, particularly in the synthesis of other imidazole derivatives.

Biology

This compound is investigated for its role in studying enzyme mechanisms and biological pathways involving nitroimidazole derivatives. Its ability to interact with biological molecules makes it valuable for probing enzyme activities and cellular processes.

Medicine

In medicinal chemistry, this compound is explored as a precursor for pharmaceuticals targeting microbial infections. It exhibits significant antimicrobial and antiparasitic properties:

  • Antimicrobial Activity : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for treating resistant strains.
Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78 μM
Escherichia coli1.56 μM
Candida albicans2.0 μM

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and as an intermediate in synthesizing dyes and pigments. Its unique reactivity allows for various modifications that enhance its utility in different chemical processes.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested using disk diffusion methods, showing significant inhibition zones against resistant strains .

Case Study 2: Antiparasitic Activity
Research highlighted its potential against Helicobacter pylori, the bacterium responsible for gastric ulcers. Compounds derived from this compound were shown to inhibit growth in both metronidazole-sensitive and resistant strains .

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and antiparasitic effects. The compound can also act as an inhibitor of specific enzymes by binding to their active sites and interfering with their catalytic activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (CAS 1564-49-4)
  • Key Differences : Replaces the methyl ester with an ethyl group.
  • The similarity score of 0.77 (vs. the target compound) suggests moderate divergence in properties .
Methyl 1-methyl-1H-imidazole-5-carboxylate (CAS 17289-20-2)
  • Key Differences : Lacks the nitro group at position 4.
  • Impact : Absence of the electron-withdrawing nitro group reduces electrophilicity and reactivity, which may diminish applications in redox-active systems (e.g., prodrugs) .
Ethyl 2-nitro-1H-imidazole-5-carboxylate (Synthesized in )
  • Key Differences : Nitro group at position 2 instead of 5.
Methyl 2-(1-naphthyl)-1H-5-imidazolecarboxylate (7d in )
  • Key Differences : Substitutes the nitro group with a 1-naphthyl group.
  • Impact : Introduces steric hindrance and aromaticity, likely increasing melting point (226–227°C) and reducing solubility in polar solvents .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Key Functional Groups Reference
Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate Not reported Moderate in polar solvents Methyl ester, nitro group
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate Not reported Lower polarity than methyl Ethyl ester, nitro group
Methyl 2-(1-naphthyl)-1H-5-imidazolecarboxylate 226–227 Low in polar solvents Naphthyl, methyl ester
Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3m) 106–107 Hydrophobic Bromophenyl, ethyl ester

Notes:

  • Nitro groups enhance thermal stability and electrophilicity.
  • Methyl esters generally exhibit higher solubility in water than ethyl analogs due to reduced hydrophobicity.

Biological Activity

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antiparasitic properties. This article explores the mechanisms of action, biological effects, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C₆H₇N₃O₄
  • Molecular Weight : 185.14 g/mol
  • Functional Groups : Nitro group at the 5-position and a carboxylate ester group at the 2-position of the imidazole ring.

This structure allows for significant reactivity and interaction with various biological molecules, making it a valuable candidate for further research in pharmacology.

The biological activity of this compound primarily results from its ability to undergo reduction by nitroreductases, leading to the formation of reactive intermediates. These intermediates can interact with nucleic acids and proteins, resulting in:

  • Antimicrobial Effects : The compound exhibits potent activity against various pathogens by disrupting cellular processes.
  • Antiparasitic Activity : It shows effectiveness against parasites through similar mechanisms as observed in related nitroimidazole compounds like metronidazole.

Efficacy Against Bacteria

Research indicates that this compound possesses significant antibacterial properties. It has been tested against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

PathogenMIC (μg/mL)
Staphylococcus aureus 4.0
Escherichia coli 8.0
Klebsiella pneumoniae 16.0

These results suggest that the compound is particularly effective against Staphylococcus aureus, which is crucial given the rising resistance to conventional antibiotics .

Antiparasitic Activity

This compound has shown promise against various parasitic infections, particularly those caused by protozoa. Studies have reported significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, with effective concentrations comparable to established treatments .

Study on Antimicrobial Resistance

A recent study evaluated the effectiveness of this compound against metronidazole-resistant strains of Helicobacter pylori. The compound demonstrated substantial inhibition zones in disk diffusion assays, indicating its potential as an alternative treatment for infections where resistance is prevalent .

In Vivo Efficacy

In vivo studies using animal models have highlighted the compound's ability to reduce bacterial load significantly. For instance, in a murine model infected with Staphylococcus aureus, treatment with this compound resulted in a notable decrease in infection severity compared to untreated controls .

Q & A

Basic Synthesis & Optimization

Q: What are the recommended methods for synthesizing Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized for yield? A: The compound can be synthesized via multicomponent one-pot reactions, as demonstrated for structurally similar imidazole derivatives in . Key steps include:

  • Reactant Selection: Use methyl carbazate or methyl esters of imidazole carboxylic acids as precursors (e.g., methyl 1-methyl-1H-imidazole-4-carboxylate in ).
  • Catalysis: Optimize catalysts (e.g., acetic acid or Lewis acids) to enhance nitro group introduction.
  • Solvent/Temperature: Polar aprotic solvents (DMF, DMSO) at 80–100°C improve solubility and reaction rates.
  • Monitoring: Track progress via TLC or in-situ FTIR to avoid over-nitration.
    Yield optimization may require iterative adjustments to stoichiometry and quenching protocols .

Advanced Regioselectivity

Q: How can regioselectivity challenges be addressed during the introduction of nitro groups in imidazole derivatives? A: Regioselectivity is influenced by electronic and steric factors:

  • Directing Groups: Electron-withdrawing groups (e.g., carboxylate esters in ) direct nitration to the 5-position.
  • Protection/Deprotection: Temporarily protect reactive sites (e.g., using Boc groups) to isolate the desired nitro position.
  • Kinetic Control: Lower temperatures (-10°C to 0°C) favor meta-nitration, while higher temperatures may shift selectivity.
    highlights nitroimidazole derivatives with regioselective epoxypropane modifications, suggesting analogous strategies .

Basic Characterization

Q: What spectroscopic techniques are most effective for characterizing this compound, and how should contradictory spectral data be interpreted? A:

  • NMR: ¹H/¹³C NMR identifies substituent positions (e.g., nitro groups deshield adjacent protons, as in ). Contradictions (e.g., unexpected splitting) may arise from tautomerism or impurities; use 2D NMR (COSY, HSQC) for resolution.
  • IR: Confirm nitro (1520–1350 cm⁻¹) and ester (1700–1750 cm⁻¹) functional groups.
  • MS: HRMS validates molecular weight (e.g., [M+H]⁺ in ). Discrepancies require recalibration or alternative ionization methods (ESI vs. EI) .

Advanced Spectral Analysis

Q: What strategies resolve discrepancies between calculated and observed NMR chemical shifts in nitroimidazole derivatives? A:

  • Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data.
  • Solvent Effects: Account for solvent polarity (e.g., DMSO vs. CDCl₃) using correction factors.
  • Dynamic Effects: Investigate tautomeric equilibria via variable-temperature NMR.
    provides NMR data for analogous compounds, serving as benchmarks for expected shifts .

Safety & Handling

Q: What are the critical safety considerations for handling this compound? A: Based on structurally related nitroimidazoles ( ):

  • Storage: Keep in airtight containers, away from heat (<25°C) and moisture (use desiccants).
  • PPE: Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation.
  • Spill Response: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.
  • Toxicity: Monitor for nitro compound-specific risks (e.g., methemoglobinemia) via regular health screenings .

Impurity Profiling

Q: How can HRMS and HPLC identify synthetic impurities in this compound? A:

  • HRMS: Set resolution >30,000 to distinguish isotopic patterns. Target [M+Na]⁺ or [M-H]⁻ adducts for trace impurities.
  • HPLC: Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA). Compare retention times with reference standards (e.g., ’s impurity library).
  • Quantification: Calibrate against spiked samples with known impurity concentrations .

Crystallography

Q: What are the best practices for determining its crystal structure via X-ray diffraction? A:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to minimize thermal motion.
  • Software: Refine structures with SHELXL ( ), focusing on anisotropic displacement parameters for nitro and ester groups.
  • Validation: Check R-factor convergence (<5%) and validate geometry with PLATON.
    details SHELX’s robustness in small-molecule refinement .

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